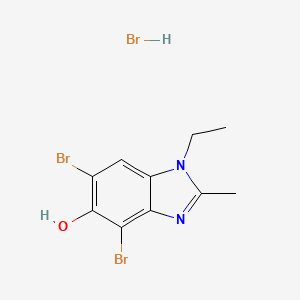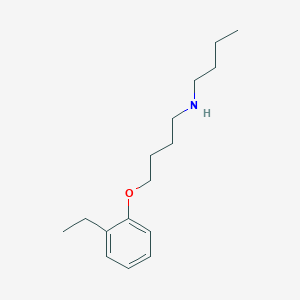
N,N-diethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine, commonly known as 'PCE', is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. PCE was first synthesized in the 1970s and has been used in scientific research to study the mechanisms of action of dissociative anesthetics.
Mechanism of Action
PCE acts as an NMDA receptor antagonist, which means it blocks the action of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, PCE produces dissociative anesthesia, which is characterized by a loss of sensation and perception.
Biochemical and Physiological Effects:
PCE has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, and body temperature. PCE has also been shown to produce neurotoxic effects in the brain, particularly in the hippocampus and cortex.
Advantages and Limitations for Lab Experiments
One advantage of using PCE in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful reference compound in studies that investigate the effects of dissociative anesthetics. However, one limitation of using PCE is that it is a controlled substance and requires special permits for use in research.
Future Directions
There are several future directions for research on PCE. One direction is to investigate the effects of PCE on different brain regions and neurotransmitter systems. Another direction is to investigate the potential therapeutic uses of PCE, such as in the treatment of depression or anxiety disorders. Additionally, more research is needed to understand the long-term effects of PCE use on the brain and behavior.
In conclusion, PCE is a dissociative anesthetic drug that has been used in scientific research to study the mechanisms of action of dissociative anesthetics. The synthesis of PCE involves the reaction of 1,2-ethanediamine with 4-phenylcyclohexanone in the presence of diethylamine. PCE acts as an NMDA receptor antagonist and produces dissociative anesthesia. PCE has several advantages and limitations for use in lab experiments, and there are several future directions for research on PCE.
Synthesis Methods
The synthesis of PCE involves the reaction of 1,2-ethanediamine with 4-phenylcyclohexanone in the presence of diethylamine. The reaction yields PCE as a white crystalline solid with a melting point of 83-84°C. The purity of PCE can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
PCE has been used in scientific research to study the mechanisms of action of dissociative anesthetics. It is commonly used as a reference compound in studies that investigate the structure-activity relationships of arylcyclohexylamine derivatives. PCE has also been used in studies that investigate the effects of dissociative anesthetics on the brain and behavior.
properties
IUPAC Name |
N',N'-diethyl-N-(4-phenylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-3-20(4-2)15-14-19-18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-9,17-19H,3-4,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGOOEIFOYZLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-diethyl-N-(4-phenylcyclohexyl)ethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid](/img/structure/B5065890.png)
![4-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine](/img/structure/B5065897.png)

![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5065908.png)

![3-(2-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5065927.png)
![N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065930.png)

![1-[(4-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl acetate](/img/structure/B5065950.png)


![2-ethoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5065984.png)

![2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride](/img/structure/B5065995.png)